molecular formula C23H26ClN5O3 B2631075 Ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1261017-67-7

Ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2631075
CAS No.: 1261017-67-7
M. Wt: 455.94
InChI Key: WVVMMYQHKSAMLH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Functional Group Analysis

The compound ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate derives its name from the tetrahydropyrimidine core, a six-membered ring with two nitrogen atoms at positions 1 and 3. The IUPAC nomenclature systematically identifies substituents based on their positions:

  • 4-(2-chlorophenyl) : A 2-chlorophenyl group attached to carbon 4 of the tetrahydropyrimidine ring.
  • 2-oxo : A ketone group at position 2.
  • 6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl} : A piperazine ring substituted at position 4 with a pyridin-2-yl group, connected via a methylene bridge to carbon 6.
  • 5-carboxylate : An ethyl ester group at carbon 5.

Functional groups include an ester (carboxylate), ketone, aromatic chlorophenyl, tertiary amine (piperazine), and pyridine heterocycle. The ester and ketone contribute to polarity, while the aromatic and heterocyclic moieties enable π-π stacking and hydrogen bonding.

Functional Group Position Role in Reactivity
Ethyl carboxylate C5 Electrophilic substitution site
2-Oxo group C2 Hydrogen bond acceptor
4-(2-Chlorophenyl) C4 Steric hindrance, hydrophobic interactions
Piperazine-pyridinyl methyl C6 Chelation potential, basicity

Crystallographic Data and Conformational Isomerism

X-ray crystallography of analogous tetrahydropyrimidine derivatives reveals a boat conformation for the six-membered ring, with the 2-oxo group adopting an axial orientation to minimize steric clashes. The 2-chlorophenyl group at C4 occupies an equatorial position, allowing conjugation with the tetrahydropyrimidine π-system. The piperazine-pyridinyl substituent at C6 adopts a chair conformation, with the pyridine ring tilted at a dihedral angle of 54.2° relative to the piperazine plane.

Weak intermolecular interactions dominate the crystal packing:

  • π-π stacking between pyridine (3.66 Å) and chlorophenyl rings.
  • C–H···O hydrogen bonds (2.89 Å) linking the ketone oxygen to adjacent methylene groups.
  • Van der Waals interactions between ethyl ester chains.

Unit cell parameters (inferred from similar structures):

Parameter Value
Space group P1
a (Å) 8.21
b (Å) 10.54
c (Å) 12.97
α (°) 90.0
β (°) 101.3
γ (°) 90.0

Spectroscopic Fingerprinting (¹H/¹³C NMR, IR, UV-Vis)

¹H NMR (400 MHz, CDCl₃):

  • δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃): Ethyl ester methyl protons.
  • δ 3.42–3.88 (m, 8H, piperazine N–CH₂): Piperazine methylene groups split into multiplets due to restricted rotation.
  • δ 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₃): Ethyl ester methylene.
  • δ 6.92–7.48 (m, 8H, Ar–H): Overlapping signals from chlorophenyl and pyridine aromatic protons.
  • δ 5.12 (s, 1H, C4–H): Methine proton adjacent to chlorophenyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 170.8 (C=O, ester), 166.3 (C=O, ketone).
  • δ 152.4 (pyridine C2), 136.9–121.2 (aromatic carbons).
  • δ 58.7 (C6–CH₂–piperazine), 44.3 (piperazine N–CH₂).

IR (KBr, cm⁻¹):

  • 1715 (ester C=O stretch), 1689 (ketone C=O).
  • 1592 (C=N stretch), 1246 (C–O–C ester).
  • 748 (C–Cl bend).

UV-Vis (MeOH, λmax):

  • 274 nm (π→π* transition, conjugated dienone system).
  • 228 nm (n→π* transition, lone pairs on pyridine nitrogen).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 527.02 ([M+H]⁺), consistent with the molecular formula C₂₇H₃₁ClN₄O₅. Key fragments include:

  • m/z 396: Loss of ethyl carboxylate (C₂H₅O₂, 131 Da).
  • m/z 272: Cleavage of the piperazine-methyl bond with retention of the pyridinyl group.
  • m/z 174: Chlorophenyl-tetrahydropyrimidine core after ester and piperazine elimination.

Fragmentation pathways:

  • Ester cleavage : α-cleavage at the carbonyl yields [M – C₂H₅O₂]⁺.
  • Retro-Diels-Alder : Ring opening of tetrahydropyrimidine generates a dienamine intermediate.
  • Piperazine ring scission : N–C bond breakage releases C₅H₁₀N₂ fragments.

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3/c1-2-32-22(30)20-18(26-23(31)27-21(20)16-7-3-4-8-17(16)24)15-28-11-13-29(14-12-28)19-9-5-6-10-25-19/h3-10,21H,2,11-15H2,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVMMYQHKSAMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a tetrahydropyrimidine core substituted with a chlorophenyl group and a piperazine moiety. This structural diversity is believed to contribute to its biological activity.

The biological activity of the compound is primarily attributed to its interaction with various biochemical pathways:

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have been shown to inhibit DHFR, an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, these compounds can disrupt cellular proliferation, particularly in cancer cells .
  • Kinase Inhibition : The presence of the pyridine-piperazine moiety suggests potential interactions with kinase pathways, which are vital for numerous cellular processes including growth and metabolism. Inhibitors targeting kinases have been explored for their roles in treating cancer and other proliferative diseases .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Target Effect
Inhibition of DHFRDihydrofolate ReductaseDisruption of DNA synthesis
Kinase InhibitionVarious kinasesPotential anti-cancer effects
Antiproliferative ActivityCancer cell linesReduced cell viability

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of similar compounds:

  • Antitumor Activity : A study demonstrated that pyrido[2,3-d]pyrimidine derivatives exhibit significant antitumor activity by inhibiting DHFR and inducing apoptosis in cancer cells. The compound's structural similarities suggest it may share these properties .
  • Pharmacokinetic Properties : Research indicates that compounds with similar structures often possess favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. This is crucial for their development as therapeutic agents .
  • In Vivo Studies : Animal model studies have shown promising results in using related compounds for treating melanoma and other cancers. These findings support further investigation into the specific biological activity of this compound in preclinical settings .

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of tetrahydropyrimidines exhibit antitumor properties. Ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and growth.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have indicated that similar compounds with piperazine moieties possess broad-spectrum antimicrobial effects. This compound may inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Central Nervous System Activity

Compounds containing piperazine rings are known for their neuropharmacological effects. Preliminary studies suggest that this compound may influence neurotransmitter systems and exhibit anxiolytic or antidepressant-like effects in animal models.

Case Study 1: Synthesis and Evaluation

A study focused on the synthesis of various tetrahydropyrimidine derivatives highlighted this compound as a lead compound due to its favorable pharmacokinetic properties and potent biological activity against specific cancer cell lines (PubChem) .

Case Study 2: Antimicrobial Testing

In another research effort, derivatives similar to ethyl 4-(2-chlorophenyl)-2-oxo compounds were evaluated for their antimicrobial efficacy against pathogenic strains. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential use in treating infections caused by resistant strains (RSC Advances) .

Case Study 3: Neuropharmacological Assessment

A neuropharmacological study assessed the effects of compounds containing piperazine on anxiety-related behaviors in rodent models. The findings showed that certain derivatives could reduce anxiety-like behaviors significantly compared to controls, indicating their potential as therapeutic agents for anxiety disorders (PMC) .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria and fungi
CNS ActivityAnxiolytic effects in animal models

Comparison with Similar Compounds

Substituent Variations at Position 6

The piperazinylmethyl group at position 6 distinguishes the target compound from analogs. Key comparisons include:

Compound Name Position 6 Substituent Key Properties/Activities Source
Target Compound [4-(Pyridin-2-yl)piperazin-1-yl]methyl Potential H-bonding via pyridine N -
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-tetrahydropyrimidine [4-(3-Chlorophenyl)piperazin-1-yl]methyl Enhanced lipophilicity (Cl substituent)
2-(4-(Trifluoromethyl)benzylthio)-4-oxo-6-phenyl-dihydropyrimidine-5-carbonitrile 4-(Trifluoromethyl)benzylthio Electron-withdrawing CF₃ group
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate Methyl Simpler alkyl chain; thioxo group

Key Observations :

  • The pyridinylpiperazine group in the target compound may improve aqueous solubility compared to the 3-chlorophenylpiperazine analog .
  • Thioxo derivatives (e.g., in ) exhibit antioxidant activity (IC₅₀ = 0.6 mg/mL), whereas the oxo group in the target compound may favor different mechanisms .

Substituent Variations at Position 4

The 2-chlorophenyl group at position 4 is compared to other aryl/heteroaryl substituents:

Compound Name Position 4 Substituent Electronic Effects Source
Target Compound 2-Chlorophenyl Electron-withdrawing, steric -
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate 4-Methoxyphenyl Electron-donating (OMe)
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate 4-Cyanophenyl Strong electron-withdrawing
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-tetrahydropyrimidine-5-carboxylate 1,3-Benzodioxol-5-yl Lipophilic, planar aromatic

Key Observations :

  • The 2-chlorophenyl group in the target compound may induce greater steric hindrance compared to para-substituted analogs (e.g., 4-methoxyphenyl) .

Functional Group Variations at Position 2

The oxo group at position 2 is compared to thioxo and sulfanylidene derivatives:

Compound Name Position 2 Group Reactivity/Activity Source
Target Compound Oxo Hydrogen-bond acceptor -
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate Thioxo Radical scavenging activity
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-tetrahydropyrimidine-5-carboxylate Sulfanylidene Enhanced redox activity

Key Observations :

  • Thioxo and sulfanylidene groups (e.g., in and ) are associated with antioxidant properties, whereas the oxo group in the target compound may favor enzymatic interactions (e.g., kinase inhibition) .

Structural and Pharmacological Implications

  • Solubility : The pyridinylpiperazine group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., 3-chlorophenyl) .
  • Receptor Binding: The pyridine N-atom may participate in H-bonding or coordinate with metal ions in biological targets, a feature absent in analogs with non-heterocyclic substituents .
  • Metabolic Stability : The ethyl ester at position 5 may undergo hydrolysis in vivo, unlike analogs with nitrile or thioether groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s dihydropyrimidinone (DHPM) core suggests using the Biginelli reaction (a multicomponent reaction involving aldehydes, β-ketoesters, and urea/thiourea derivatives). For the 4-(pyridin-2-yl)piperazine substituent, post-synthetic modifications like nucleophilic substitution or reductive amination may be required.

  • Optimization Tips :
  • Use Lewis acids (e.g., HCl, ZnCl₂) or ionic liquids to enhance yield .
  • Solvent selection (e.g., ethanol, acetonitrile) impacts cyclization efficiency .
  • Example Protocol :
StepReagents/ConditionsPurpose
12-Chlorobenzaldehyde, ethyl acetoacetate, urea, HCl/EtOHDHPM core formation
24-(Pyridin-2-yl)piperazine, DMF, K₂CO₃, 80°CAlkylation at C6 position

Q. How should researchers characterize the structural conformation and purity of this compound?

  • Key Techniques :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., monoclinic system with space group P21/c, similar to related DHPMs ).
  • NMR/IR Spectroscopy : Confirm substituent integration (e.g., ¹H NMR for pyridinylpiperazine protons; IR for carbonyl stretches ~1700 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., m/z ~470 for [M+H]⁺) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

  • Methodological Framework :

  • Core Modifications : Compare with DHPM derivatives lacking the pyridinylpiperazine group to assess the role of this moiety in activity .
  • Assay Design : Test against targets like Mycobacterium tuberculosis (MIC assays) or hypertension models (angiotensin-converting enzyme inhibition), referencing precedents for anti-tubercular and antihypertensive DHPMs .
  • Data Interpretation : Use IC₅₀/EC₅₀ values to rank substituent contributions (e.g., logP adjustments from the chlorophenyl group may enhance membrane permeability).

Q. What strategies resolve contradictions in reported synthetic yields or biological activities across similar compounds?

  • Case Study : If yields vary for DHPM analogs, analyze:

  • Catalyst Effects : Compare HCl vs. BF₃·Et₂O in cyclization steps .
  • Solvent Polarity : Polar aprotic solvents (DMF) may improve alkylation efficiency vs. ethanol .
    • Statistical Tools : Apply ANOVA to evaluate significance of reaction variables (temperature, solvent) on yield .

Q. How can computational methods predict this compound’s interaction with biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model binding to the M. tuberculosis enoyl-ACP reductase (PDB: 4TQK), focusing on piperazine-pyridine interactions .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
    • Data Table :
Target ProteinDocking Score (kcal/mol)Key Interactions
Enoyl-ACP reductase-9.2H-bond with Tyr158, π-π stacking with Phe149

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